N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for cytotoxic activity. These compounds demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Their efficacy was also tested in vivo against subcutaneous colon 38 tumors in mice, showing promising results (Deady et al., 2003).
Reaction Control and Synthesis
- The steric hindrance in Mannich bases was found to control the reactions between 2-aminobenzothiazoles and Mannich bases, leading to the formation of either pyrido[2,1-b][1,3]benzothiazoles or [1,3]benzothiazolo[2,3-b]quinazolines. This was established through NMR and X-ray diffraction studies (Quiroga et al., 2002).
Antiallergy Agents
- A series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, structurally similar but not identical to the compound , were studied for their potential as antiallergy agents. These compounds were evaluated for their ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) and inhibit thromboxane synthase. Some of these compounds were orally active inhibitors of bronchoconstriction and skin wheal formation induced by various allergens (Tilley et al., 1987).
Crystal Structure Analysis
- The crystal structure of a related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, was analyzed using X-ray diffraction. This study provided insights into the molecular structure and interactions within the crystal lattice (Rajnikant et al., 2000).
Platelet Activating Factor Antagonists
- Pyrido[2,1-b]quinazolinecarboxamide derivatives, which are structurally related, were evaluated for their potential as platelet activating factor (PAF) antagonists. The study identified compounds with potent inhibitory effects on the binding of PAF to its receptor on dog platelets. These findings highlight the potential of these compounds in the development of new therapeutic agents (Tilley et al., 1988).
Fluorescent Markers for Biomedical Applications
- Certain dimethylamino derivatives, including those of the pyrido[2,1-b]quinazoline class, were investigated for their spectral properties. These compounds displayed bright fluorescence and were considered valuable for the development of fluorescent markers in biomedical applications (Galunov et al., 2003).
Antitumor Olivacine Derivatives
- Derivatives of 6H-pyrido[4,3-b]carbazole, including those with dimethylaminoalkyl carboxamide groups, were synthesized and evaluated for their antitumor properties. These compounds showed high cytotoxicity for cultured cancer cells and demonstrated good antitumor activity in vivo, indicating their potential as cancer therapeutics (Jasztold-Howorko et al., 1994).
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDVWIAGDJBEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393157 | |
Record name | bmh-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide | |
CAS RN |
896705-16-1 | |
Record name | 896705-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bmh-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 896705-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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